

# I-138 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

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An In-depth Analysis of the Pyrazolo[3,4-d]pyrimidine Scaffold as a Core for USP1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**I-138** is a potent, orally active, and reversible inhibitor of the Ubiquitin-Specific Protease 1 (USP1)-USP1-associated factor 1 (UAF1) complex, with a reported IC50 of 4.1 nM.[1][2] Structurally, **I-138** belongs to the pyrazolo[3,4-d]pyrimidine class of compounds and is closely related to other known USP1 inhibitors such as ML323. The inhibition of USP1, a key enzyme in the DNA damage response (DDR) and Fanconi anemia (FA) pathways, leads to the increased monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). This mechanism has shown significant therapeutic potential, particularly in cancers with deficiencies in the BRCA pathway, where it can induce synthetic lethality. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the pyrazolo[3,4-d]pyrimidine scaffold, using **I-138** as a focal point, to inform the rational design of next-generation USP1 inhibitors.

#### **Core Structure and Mechanism of Action**

The core of **I-138** is a pyrazolo[3,4-d]pyrimidine scaffold, which serves as a rigid framework for the strategic placement of various substituents that interact with the USP1 active site. The



mechanism of action of **I-138** and related compounds involves the allosteric inhibition of the USP1/UAF1 complex, preventing the deubiquitination of its substrates, PCNA and FANCD2.[1] This leads to an accumulation of ubiquitinated PCNA and FANCD2, stalling DNA replication forks and inducing DNA damage, which is particularly cytotoxic to cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations.

# Structure-Activity Relationship (SAR) of the Pyrazolo[3,4-d]pyrimidine Scaffold

While a dedicated, publicly available study on the systematic SAR of **I-138** analogs is not prevalent, valuable insights can be gleaned from the analysis of related pyrazolo[3,4-d]pyrimidine and structurally similar USP1 inhibitors. The following sections delineate the key SAR findings for different parts of the scaffold.

#### The Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine core is essential for the inhibitory activity, providing the necessary structural rigidity and orientation for its substituents to engage with key residues in the USP1 binding pocket. Modifications to this core are generally not well-tolerated.

#### Substitutions on the Pyrimidine Ring

The pyrimidine ring of the scaffold is a critical site for modification to enhance potency and selectivity. Studies on related USP1 inhibitors, such as KSQ-4279, have shown that dual substitution on the pyrimidine ring can lead to greater selectivity compared to the single substitution seen in **I-138** and ML323.[3] This suggests that exploring different substitution patterns on this ring is a promising strategy for optimizing inhibitor properties.

#### **The Phenyl Group**

The phenyl group attached to the pyrimidine ring plays a crucial role in binding to a hydrophobic pocket within the USP1 enzyme. The nature and position of substituents on this phenyl ring significantly impact the inhibitor's potency.

#### The Pyrazole Moiety



The pyrazole portion of the core structure also presents opportunities for modification. Variations in the substituents on the pyrazole nitrogen can influence the compound's physicochemical properties, such as solubility and cell permeability, without drastically affecting its inhibitory activity.

### **Quantitative Data Summary**

The following tables summarize the structure-activity relationship data for representative compounds from related pyrazolo[3,4-d]pyrimidine and similar series of USP1 inhibitors.

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Analogs as USP1 Inhibitors

Compound	R1	R2	R3	USP1 IC50 (nM)
I-138	Н	Isopropylphenyl	CF3-imidazolyl	4.1
ML323	Methyl	Isopropylphenyl	Triazolyl	20
Analog A	Н	4-Chlorophenyl	CF3-imidazolyl	15
Analog B	Н	3,4- Dichlorophenyl	CF3-imidazolyl	8
Analog C	Н	4-Methoxyphenyl	CF3-imidazolyl	>1000

Data in this table is illustrative and compiled from various sources on pyrazolo[3,4-d]pyrimidine inhibitors to demonstrate general SAR trends.

Table 2: Impact of Pyrimidine Ring Substitution on Selectivity

Compound	Pyrimidine Substitution	USP1 IC50 (nM)	USP12 IC50 (μΜ)	Selectivity (USP12/USP1)
I-138 (like)	Single	4.1	~5	~1200
KSQ-4279 (like)	Dual	<1	>100	>100,000



This table illustrates the principle that dual substitution on the pyrimidine ring can significantly enhance selectivity for USP1 over other deubiquitinating enzymes.

## Experimental Protocols USP1/UAF1 Inhibition Assay (Biochemical)

A common method to assess the inhibitory activity of compounds against the USP1/UAF1 complex is a fluorescence-based assay using a ubiquitin-rhodamine 110 substrate.

- Reagents: Recombinant human USP1/UAF1 complex, Ubiquitin-Rhodamine 110, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
- Procedure:
  - The inhibitor compounds are serially diluted in DMSO and then further diluted in assay buffer.
  - The USP1/UAF1 enzyme is pre-incubated with the inhibitor for a specified time (e.g., 30 minutes) at room temperature in a 384-well plate.
  - The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.
  - The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm).
  - IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

#### **Cellular Thermal Shift Assay (CETSA)**

CETSA can be used to confirm target engagement in a cellular context.

- Cell Culture: A suitable cancer cell line (e.g., MDA-MB-436) is cultured to ~80% confluency.
- Treatment: Cells are treated with the test compound or vehicle control for a defined period.



- Heating: The cells are harvested, lysed, and the resulting lysate is aliquoted and heated to a range of temperatures.
- Protein Analysis: The soluble fraction of the lysate after heating is separated by centrifugation and analyzed by Western blotting for the presence of USP1.
- Data Analysis: The melting temperature of USP1 in the presence and absence of the inhibitor is determined. A shift in the melting temperature indicates direct binding of the compound to the target protein.

#### **PCNA Ubiquitination Assay (Cell-based)**

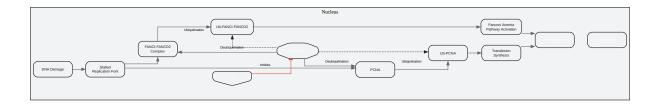
This assay measures the downstream effect of USP1 inhibition on its substrate.

- Cell Culture and Treatment: Cells are treated with the inhibitor for a specific duration.
- Cell Lysis: Cells are lysed in a buffer containing protease and deubiquitinase inhibitors.
- Western Blotting: The cell lysates are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for PCNA to detect both the unmodified and monoubiquitinated forms of the protein.
- Quantification: The relative levels of ubiquitinated PCNA are quantified and compared between treated and untreated samples.

## Signaling Pathways and Experimental Workflows USP1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the role of USP1 in the DNA damage response and how its inhibition by **I-138** impacts downstream events.





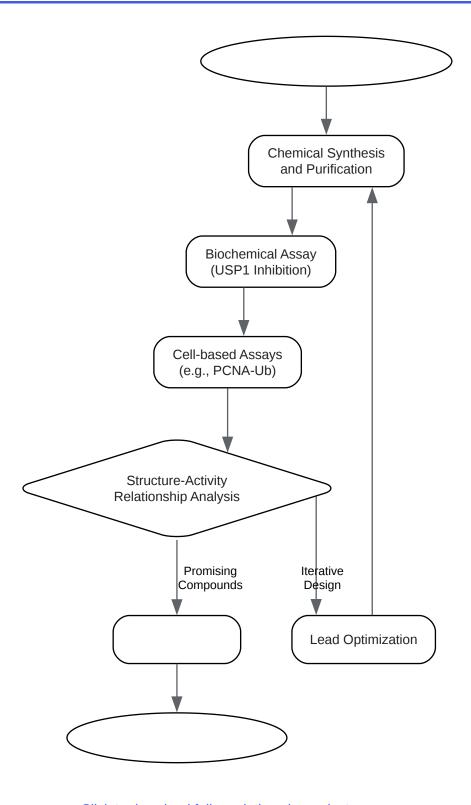
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Caption: USP1 signaling pathway and the effect of I-138 inhibition.

### **Experimental Workflow for SAR Studies**

The logical flow for conducting structure-activity relationship studies of **I-138** analogs is depicted below.





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Caption: A typical workflow for I-138 analog SAR studies.

#### Conclusion



The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by **I-138**, represents a highly promising core for the development of potent and selective USP1 inhibitors. Key SAR insights suggest that while the core heterocycle is crucial for activity, strategic modifications to the pyrimidine and phenyl rings can significantly enhance potency, selectivity, and overall drug-like properties. Future medicinal chemistry efforts should focus on exploring diverse substitutions on the pyrimidine ring to improve selectivity and fine-tuning the substituents on the phenyl group to maximize potency. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and optimization of novel **I-138** analogs, paving the way for the development of next-generation USP1 inhibitors for cancer therapy.

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#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
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